6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the phenoxazine core. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 10-methyl-5H-benzo[a]phenoxazin-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxazines with different functional groups.
Oxidation Reactions: Major products are quinone derivatives.
Reduction Reactions: Hydroxy derivatives are the primary products.
Scientific Research Applications
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its optoelectronic properties
Mechanism of Action
The mechanism of action of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorescence properties also make it useful for tracking molecular interactions and pathways in live cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
Uniqueness
6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and DSSCs .
Properties
CAS No. |
82071-23-6 |
---|---|
Molecular Formula |
C17H10BrNO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-bromo-10-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10BrNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3 |
InChI Key |
HYOZVSKTUAAXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.